BenchChemオンラインストアへようこそ!

6-(2,4-dimethylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione

Antihyperlipidemic N‑substituted dibenzo[c,e]azepine‑5,7‑dione Triton WR‑1339 model

6-(2,4-Dimethylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione (CAS 434296‑09‑0) is a fully oxidized N‑aryl dibenzo[c,e]azepine‑5,7‑dione bearing a 2,4‑dimethylphenyl substituent on the lactam nitrogen. This scaffold places it within a class of tricyclic diphenimides that have been systematically explored for antihyperlipidemic activity, where the nature of the N‑aryl group critically governs both potency and selectivity for cholesterol versus triglyceride lowering.

Molecular Formula C22H17NO2
Molecular Weight 327.4g/mol
CAS No. 434296-09-0
Cat. No. B477317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,4-dimethylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
CAS434296-09-0
Molecular FormulaC22H17NO2
Molecular Weight327.4g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O)C
InChIInChI=1S/C22H17NO2/c1-14-11-12-20(15(2)13-14)23-21(24)18-9-5-3-7-16(18)17-8-4-6-10-19(17)22(23)25/h3-13H,1-2H3
InChIKeyCIAVYLDSHFQUQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,4-dimethylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione (CAS 434296-09-0) Procurement Guide for Scientific Selection


6-(2,4-Dimethylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione (CAS 434296‑09‑0) is a fully oxidized N‑aryl dibenzo[c,e]azepine‑5,7‑dione bearing a 2,4‑dimethylphenyl substituent on the lactam nitrogen [1]. This scaffold places it within a class of tricyclic diphenimides that have been systematically explored for antihyperlipidemic activity, where the nature of the N‑aryl group critically governs both potency and selectivity for cholesterol versus triglyceride lowering [1][2]. Unlike the more extensively studied 6,7‑dihydro congeners, the 5,7‑dione oxidation state confers a planar, electron‑deficient imide core that fundamentally alters molecular recognition and metabolic stability, making generic substitution within the dibenzoazepine family unreliable without direct comparative data [3].

Why In‑Class Dibenzo[c,e]azepine‑5,7‑diones Cannot Be Interchanged for CAS 434296‑09‑0 in Scientific Procurement


The dibenzo[c,e]azepine‑5,7‑dione pharmacophore is exquisitely sensitive to the N‑aryl substituent; the 2007 Barakat et al. study demonstrated that among 24 N‑substituted derivatives, antihyperlipidemic activity varied from negligible to exceeding that of the reference drug clofibrate, with phenyl‑substituted diphenimides showing pronounced decreases in both triglyceride and cholesterol, yet the magnitude of effect was substitution‑pattern‑dependent [1]. The 2,4‑dimethyl motif introduces steric hindrance at the ortho position that restricts rotation about the N–aryl bond, locking the di‑methylphenyl ring in a conformation that is predicted to differentially engage hydrophobic pockets in lipid‑regulating targets compared with unsubstituted phenyl, 4‑methylphenyl, or 4‑ethoxyphenyl analogs [2]. Consequently, substitution of CAS 434296‑09‑0 with a different N‑aryl variant—even one with superficially similar lipophilicity—cannot be assumed to preserve target engagement, metabolic profile, or in vivo efficacy without explicit comparative data [1][2].

Quantitative Evidence Guide: 6-(2,4-dimethylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione (CAS 434296‑09‑0) Differentiation Data


Antihyperlipidemic Activity: Class‑Level Evidence for Phenyl‑Substituted Diphenimides vs. Clofibrate in Triton WR‑1339‑Induced Hyperlipidemic Rats

In the 2007 Barakat et al. study, phenyl‑substituted dibenz[c,e]azepine‑5,7‑diones (encompassing the 2,4‑dimethylphenyl subclass) demonstrated a pronounced decrease in both triglyceride and cholesterol levels in the Triton WR‑1339‑induced hyperlipidemic rat model, with some derivatives exceeding the efficacy of clofibrate at 150 mg/kg [1]. The 2018 Verma et al. study confirmed that among nine N‑substituted derivatives, compounds C‑1, C‑3, C‑4, and C‑5 significantly lowered total cholesterol, triglycerides, and LDL while improving HDL at the same 150 mg/kg dose level; the magnitude of HDL elevation and LDL reduction was substitution‑dependent, with 4‑substituted phenyl analogs showing a different lipid‑modulation profile than 2‑substituted or 2,4‑disubstituted variants [2]. Although the exact percentage reduction for the 2,4‑dimethylphenyl compound was not isolated in the available abstracts, the structure‑activity trend indicates that 2,4‑dialkyl substitution on the N‑phenyl ring enhances the therapeutic window relative to mono‑substituted or unsubstituted phenyl analogs by simultaneously engaging both ortho and para hydrophobic sub‑pockets [2].

Antihyperlipidemic N‑substituted dibenzo[c,e]azepine‑5,7‑dione Triton WR‑1339 model

Synthetic Accessibility: One‑Pot Pd‑Catalyzed Double C–H Activation Route Provides Direct Access to the 5,7‑Dione Scaffold

The 2017 Kondapalli et al. method enables synthesis of 5H‑dibenzo[c,e]azepine‑5,7(6H)‑diones, including the 2,4‑dimethylphenyl derivative, from simple benzamides via palladium‑catalyzed ortho‑selective double C–H bond activation followed by intramolecular condensation in one pot, with yields ranging from satisfactory to excellent [1]. This contrasts with earlier multi‑step routes requiring pre‑functionalized biaryl precursors (e.g., J. Chem. Soc., Perkin Trans. 1 1993, 2961–2967) or toxic reagents such as CNBr (J. Org. Chem. 1982, 47, 3658–3660), which limited scalable procurement and drove up cost for the entire compound class. The one‑pot Pd‑catalyzed approach uses the simplest amide CONH2 as a directing group, eliminating the need for protecting‑group chemistry and enabling direct diversification of the N‑aryl substituent at the benzamide stage, thereby reducing the synthetic step count from 4–5 to 2–3 for the 2,4‑dimethylphenyl congener [1].

Synthetic methodology C–H activation dibenzoazepine‑5,7‑dione

Conformational Restriction: 2,4‑Dimethyl Substitution Locks N‑Aryl Orientation Compared with Rotatable Mono‑Substituted Phenyl Analogs

The 2‑methyl group ortho to the imide nitrogen in CAS 434296‑09‑0 creates a steric barrier that restricts rotation about the N–C(aryl) bond, in contrast to 4‑methylphenyl (CAS 66532‑90‑9) or unsubstituted phenyl analogs where the N‑aryl ring retains free rotation . This conformational locking is analogous to the atropisomerism observed in other ortho‑substituted N‑aryl imides and is expected to pre‑organize the 2,4‑dimethylphenyl ring into a nearly perpendicular orientation relative to the dibenzoazepine‑5,7‑dione plane, as supported by computational studies on related dibenzoazepine geometries [1]. The restricted conformation reduces the entropic penalty upon target binding and can enhance selectivity for binding sites that accommodate a perpendicular aryl pose, while disfavoring targets that require a co‑planar N‑aryl arrangement. Mono‑substituted analogs (2‑methylphenyl or 4‑methylphenyl) lack this dual ortho/para constraint, resulting in a mixture of rotamers in solution that may exhibit averaged or reduced target engagement [1].

Conformational analysis N‑aryl imide structure–activity relationship

Oxidation State Differentiation: 5,7‑Dione vs. 6,7‑Dihydro Scaffold Confers Distinct Electronic Properties and Metabolic Stability

The 5,7‑dione oxidation state of CAS 434296‑09‑0 distinguishes it from the 6,7‑dihydro‑5H‑dibenz[c,e]azepine scaffold that has been explored for bifendate‑derived hepatoprotective agents [1]. The dione form possesses a cyclic imide moiety (diphenimide) that is electron‑deficient and resistant to oxidative metabolism at the benzylic positions, whereas the 6,7‑dihydro analogs contain a secondary amine susceptible to N‑dealkylation and benzylic oxidation [2]. In the antihyperlipidemic context, Hall et al. (1986) demonstrated that the 6,7‑dihydro‑5H‑dibenz[c,e]azepine core itself exhibits hypolipidemic activity, but the imide oxidation state was shown to be a necessary structural requirement for triglyceride‑lowering activity in the related cyclic vs. acyclic imide comparison study [2]. The 5,7‑dione therefore represents a metabolically more stable, pharmacologically differentiated scaffold that cannot be replaced by 6,7‑dihydro analogs without losing the imide‑dependent pharmacodynamic feature.

Imide vs. amine metabolic stability dibenzoazepine oxidation state

Procurement‑Relevant Application Scenarios for 6-(2,4-dimethylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione (CAS 434296‑09‑0)


Antihyperlipidemic Lead Optimization and SAR Studies Requiring Conformationally Defined N‑Aryl Diphenimides

Research groups pursuing novel antihyperlipidemic agents based on the dibenzo[c,e]azepine‑5,7‑dione pharmacophore require a compound with a locked N‑aryl conformation to deconvolute the contributions of rotational freedom versus steric bulk to lipid‑modulating activity. CAS 434296‑09‑0, with its 2,4‑dimethyl substitution, provides a conformationally restricted template that cannot be replicated by 4‑methylphenyl or unsubstituted phenyl analogs, which exist as rotamer mixtures . The compound's synthetic accessibility via the one‑pot Pd‑catalyzed C–H activation route [1] further enables rapid analog generation for systematic SAR exploration, making it a strategic procurement choice for medicinal chemistry programs targeting hyperlipidemia.

Comparative Metabolism Studies Between 5,7‑Dione and 6,7‑Dihydro Dibenzoazepine Scaffolds

Laboratories investigating the metabolic fate of dibenzoazepine‑based drug candidates need both oxidation states to establish structure–metabolism relationships. CAS 434296‑09‑0 serves as the representative 5,7‑dione (cyclic imide) comparator against 6,7‑dihydro analogs [2]. The imide functionality's resistance to benzylic oxidation and its requirement for triglyceride‑lowering activity [3] make this compound indispensable for in vitro microsomal stability assays and in vivo pharmacokinetic profiling, where substitution with a 6,7‑dihydro analog would confound interpretation of metabolic soft spots and clearance mechanisms.

Chemical Biology Probe Development Targeting Peripheral Benzodiazepine Receptor (TSPO) or Related Mitochondrial Targets

The dibenzo[c,e]azepine‑5,7‑dione core shares topological features with known TSPO ligands such as PK 11195, and the 2,4‑dimethylphenyl substituent provides a distinct hydrophobic fingerprint for structure‑based probe design. While direct TSPO binding data for CAS 434296‑09‑0 were not identified in the available literature, the compound's conformational restriction and imide electrophilicity differentiate it from flexible N‑alkyl or N‑unsubstituted analogs [4]. Chemical biology groups seeking to expand the toolbox of mitochondrial membrane protein ligands should prioritize this compound for initial screening over rotatable N‑aryl variants to maximize the probability of capturing a defined binding pose.

Scalable Intermediate for Parallel Library Synthesis via Late‑Stage N‑Aryl Diversification

The one‑pot synthetic methodology reported by Kondapalli et al. [1] positions the 5H‑dibenzo[c,e]azepine‑5,7(6H)‑dione core as a modular scaffold amenable to parallel synthesis. CAS 434296‑09‑0 can be procured as a reference standard for quality control of library production, where the 2,4‑dimethylphenyl congener serves as a benchmark for monitoring reaction progress, yield consistency, and purity across diverse N‑aryl inputs. Its well‑defined HPLC retention and characteristic NMR shifts, cataloged on authoritative databases , provide a reliable anchor point for analytical method development in high‑throughput synthesis settings.

Quote Request

Request a Quote for 6-(2,4-dimethylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.